molecular formula C15H14ClF3N4O2 B610016 (s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 2227425-05-8

(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No. B610016
M. Wt: 374.7482
InChI Key: ATFQBBCQZKVZJN-QMMMGPOBSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrrolo[3,2-b]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with various groups including a trifluoromethyl group, a morpholino group, and a hydroxymethyl group. These groups can greatly influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the desired final product and the available starting materials. For example, trifluoromethylpyridines can be synthesized from various precursors via palladium-catalyzed cross-coupling reactions . Similarly, pyridinols and pyridinamines can be prepared using enzymes or whole cells .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,2-b]pyridine core suggests that the compound may have interesting electronic properties. The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The types of chemical reactions that this compound can undergo would depend on its functional groups. For example, the trifluoromethyl group can participate in various types of reactions, including nucleophilic substitution and elimination reactions . The morpholino group could also be involved in reactions, particularly if it is deprotonated to form a morpholinyl anion .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and its ability to cross biological membranes .

Scientific Research Applications

  • Synthesis of Pyridine and Fused Pyridine Derivatives : Research has shown that various pyridine derivatives, including chlorinated and methylated forms, can be synthesized and further processed to yield a range of heterocyclic compounds, indicating potential application in creating complex molecular structures (Al-Issa, 2012).

  • Reactions with Dichlorocarbene : Studies involving the reactions of morpholino furancarbonitriles with dichlorocarbene, leading to the formation of various substituted compounds, suggest the utility of morpholino groups in complex chemical transformations (Yamagata, Takaki, & Yamazaki, 1992).

  • Creation of Isothiazole Derivatives : The reaction of bromoisothiazole carbonitriles with morpholine has been explored, yielding amino-substituted derivatives. This indicates the compound's role in synthesizing isothiazole-based structures (Kalogirou & Koutentis, 2014).

  • Synthesis of Pyridothienopyrimidines : There's evidence of synthesizing fluorine-containing heterocycles, particularly pyridothienopyrimidines, which are achieved through reactions involving morpholine and similar compounds. This suggests potential applications in creating fluorinated heterocyclic structures (Bakhite, Abdel-rahman, & Al-Taifi, 2005).

  • Chemical Transformations under Nucleophilic Conditions : The reactivity of certain carbonitriles, including those with morpholino groups, towards various nucleophilic reagents has been studied, indicating a broad range of potential chemical transformations (Ibrahim & El-Gohary, 2016).

  • Synthesis of Pyrroloquinoxalines : The compound's utility in synthesizing pyrroloquinoxalines through cycloaddition reactions has been demonstrated, showing its versatility in creating complex fused ring systems (Kim et al., 1990).

  • Formation of Oxazoline Complexes : Research involving the reaction of pyridine carbonitriles with amino alcohols, leading to oxazoline complexes, shows the compound's potential in coordination chemistry and complex formation (Segl′a & Jamnický, 1993).

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in the development of new drugs or materials. Further studies could also investigate its synthesis, its reactivity, and its physical and chemical properties .

properties

IUPAC Name

3-chloro-7-[(2S)-2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4O2/c1-7-10(16)11-12(21-7)13(23-2-3-25-8(5-23)6-24)9(4-20)14(22-11)15(17,18)19/h8,21,24H,2-3,5-6H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFQBBCQZKVZJN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCOC(C3)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCO[C@@H](C3)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile

Citations

For This Compound
3
Citations
L Thomas, J Xue, VN Tomilin… - American Journal …, 2020 - journals.physiology.org
Plasma phosphate (P i ) levels are tightly controlled, and elevated plasma P i levels are associated with an increased risk of cardiovascular complications and death. Two renal transport …
Number of citations: 11 journals.physiology.org
V Sorribas, N Guillén, C Sosa - Pflügers Archiv-European Journal of …, 2019 - Springer
The control of inorganic phosphate homeostasis is mediated through the activity of sodium-coupled Pi transporters located in the intestine, kidneys, and bone. To study these …
Number of citations: 10 link.springer.com
S Shin, E Awuah Boadi… - Clinical and …, 2023 - Wiley Online Library
Proximal tubular (PT) cells reabsorb most calcium (Ca 2+ ), phosphate (PO 4 3− ), bicarbonate (HCO 3 − ), and oxalate (C 2 O 4 2− ) ions. We have shown that mice lacking Transient …
Number of citations: 1 onlinelibrary.wiley.com

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